molecular formula C19H19Br2N3O3 B11557074 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide

Cat. No.: B11557074
M. Wt: 497.2 g/mol
InChI Key: COPSAWNSZDKZDP-YDZHTSKRSA-N
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Description

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenol derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE is unique due to its specific structure, which includes bromine atoms and phenoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19Br2N3O3

Molecular Weight

497.2 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(4-bromophenyl)butanamide

InChI

InChI=1S/C19H19Br2N3O3/c1-12-9-16(7-8-17(12)21)27-11-19(26)24-23-13(2)10-18(25)22-15-5-3-14(20)4-6-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

COPSAWNSZDKZDP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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